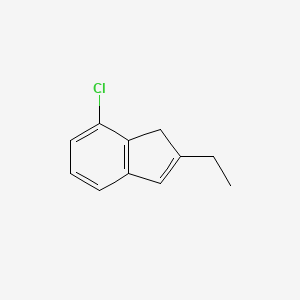

7-Chloro-2-ethyl-1H-indene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloro-2-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWFKUHFFIDVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478594 | |

| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468756-78-7 | |

| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects of 7 Chloro 2 Ethyl 1h Indene in Organic Chemistry Research

Contextualizing Indene (B144670) Scaffolds within Advanced Organic Synthesis

Indene, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its derivatives form a crucial class of compounds in organic synthesis. wikipedia.org The rigid framework of the indene scaffold provides a versatile platform for the construction of complex molecules. researchgate.net These scaffolds are prevalent in a wide range of biologically active natural products, pharmaceuticals, and materials science research. researchgate.netresearchgate.net For instance, substituted indenes are important structural motifs in molecules like sulindac, a non-steroidal anti-inflammatory drug. wikipedia.org The ability to introduce various functional groups onto the indene core allows for the fine-tuning of chemical and physical properties, making them valuable building blocks for targeted synthesis. semanticscholar.org

Significance of Halogenated Indenes in Contemporary Chemical Research

The introduction of halogen atoms, such as chlorine, into the indene structure significantly influences its reactivity and potential applications. Halogenated organic compounds are indispensable in organic synthesis as they can enhance the reactivity of the molecule. mdpi.com The presence of a chlorine atom in a compound like 7-Chloro-2-ethyl-1H-indene can serve as a handle for further functionalization through various cross-coupling reactions. This allows for the construction of more complex molecular architectures. semanticscholar.org

Furthermore, halogenation can impact the biological activity of indene derivatives. For example, fluorinated and chlorinated indenoisoquinolines have been investigated as topoisomerase I poisons for potential anticancer applications. nih.gov The strategic placement of halogens can lead to enhanced potency and modified pharmacological profiles. The study of halogenated indenes is also pertinent to environmental science, as the persistence and potential toxicity of some highly halogenated compounds are areas of concern. ontosight.ai

Historical Development of Indene Synthesis Relevant to Substituted Analogues

The history of indene chemistry dates back to its initial isolation from coal tar. Early synthetic methods for indene derivatives often involved cyclization reactions. A significant advancement in the synthesis of substituted indenes came with the development of transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become powerful tools for introducing aryl or other groups onto the indene framework. semanticscholar.orgacs.org

Another key development has been the use of ring-closing metathesis (RCM) catalyzed by ruthenium complexes, which provides a practical method for constructing the indene core from readily available starting materials like substituted phenols. acs.org Over the years, numerous synthetic strategies have been developed to create a diverse range of substituted indenes, driven by the need for novel ligands for polymerization catalysts and new pharmacologically active agents. semanticscholar.org These methods often involve multi-step sequences that allow for precise control over the substitution pattern on the indene ring system. rsc.org

Current Research Landscape Pertaining to this compound and Related Structural Motifs

Current research continues to explore the synthesis and application of substituted indenes. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader research landscape for related structures is active. Scientists are developing novel synthetic methodologies to access functionalized indenes with high efficiency and selectivity. researchgate.netorganic-chemistry.org For example, recent studies have focused on iron-catalyzed annulation of benzylic alcohols with alkynes and silver-catalyzed coupling of secondary benzyl (B1604629) alcohols with alkynes to produce substituted indenes. researchgate.net

The interest in these compounds is driven by their potential applications in various fields. Indene derivatives are being investigated for their use in electronic materials, such as in photovoltaic solar cells and as electron-transporting materials. researchgate.net In medicinal chemistry, there is ongoing research into indene-based compounds as potential therapeutic agents, including their role as ligands for serotonin (B10506) receptors and inhibitors of enzymes like succinate (B1194679) dehydrogenase. rsc.orgacs.org The structural motif of this compound, with its specific substitution pattern, represents a potential building block for the synthesis of novel compounds with tailored properties for these and other applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁Cl echemi.comechemi.com |

| Molecular Weight | 178.66 g/mol finetechchem.com |

| CAS Number | 468756-78-7 echemi.comechemi.com |

| Density | 1.1 ± 0.1 g/cm³ echemi.comechemi.com |

| Boiling Point | 266.9 ± 29.0 °C at 760 mmHg echemi.comechemi.com |

| Flash Point | 98.2 ± 11.4 °C echemi.comechemi.com |

| Refractive Index | 1.570 echemi.comechemi.com |

| XLogP3 | 4.63 echemi.comechemi.com |

Synthetic Methodologies for 7 Chloro 2 Ethyl 1h Indene and Its Precursors/derivatives

Strategies for Indene (B144670) Ring Formation

The construction of the indene ring system is a central challenge in the synthesis of compounds like 7-Chloro-2-ethyl-1H-indene. Organic chemists have developed a range of methodologies that can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.

Intramolecular Annulation Reactions

Intramolecular annulation, or ring-forming, reactions are powerful tools for constructing cyclic systems like indene. These reactions typically involve a single molecule containing all the necessary atoms for the ring, which then cyclizes under the influence of a catalyst or reagent.

Copper catalysis offers an inexpensive and less toxic method for intramolecular cyclization reactions. One notable application is the cascade reaction of conjugated enynones to form substituted 1H-indenes. pku.edu.cn In this process, a copper salt catalyzes a 5-exo-dig cyclization of the enynone, which proceeds through a copper-carbene intermediate. This is followed by a diene-carbene cyclization and a 1,5-hydrogen shift to yield the final 1H-indene product. pku.edu.cn This method is valued for its good to excellent yields and broad functional group tolerance under mild conditions. pku.edu.cn

Another relevant copper-catalyzed approach involves the annulation–cyanotrifluoromethylation of 1,6-enynes to produce 1-indanones, which are direct precursors to indenes. frontiersin.org This reaction uses a copper(II) triflate catalyst and Togni's reagent, which serves as both a radical initiator and the source of the trifluoromethyl group. The proposed mechanism involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and a final nucleophilic cascade. frontiersin.org

Table 1: Examples of Copper-Catalyzed Annulation for Indene and Indanone Synthesis This table is interactive. You can sort and filter the data.

| Starting Material Type | Catalyst | Key Reagent | Product Type | Yield (%) |

|---|---|---|---|---|

| Conjugated Enynone | Cu(CH₃CN)₄PF₆ | - | 3-(2-furyl)-1H-indene | 85 |

| Conjugated Enynone | Cu(CH₃CN)₄PF₆ | - | Bromo-substituted 1H-indene | 80 |

| 1,6-Enyne | Cu(OTf)₂ | Togni's Reagent | Trifluoromethylated 1-Indanone (B140024) | 71 |

| 1,6-Enyne | Cu(OTf)₂ | Togni's Reagent | Chloro-substituted 1-Indanone | 62 |

Gold catalysts have emerged as exceptionally effective for the intramolecular hydroalkylation of ynamides, providing a direct route to polysubstituted indenes. acs.org The reaction mechanism is believed to initiate with the activation of the alkyne by the gold(I) catalyst, forming a highly electrophilic keteniminium ion intermediate. This intermediate then triggers a pku.edu.cnbeilstein-journals.org-hydride shift, followed by cyclization to form the five-membered ring. A final protodeauration step regenerates the catalyst and yields the indene product. N-heterocyclic carbene (NHC)-gold complexes have been shown to be particularly effective catalysts for this transformation. acs.org

This methodology is not limited to ynamides; gold(I) complexes also effectively catalyze the intramolecular hydroarylation of allenes. nih.gov In these reactions, phosphite (B83602) gold(I) monocations have been identified as optimal catalysts, capable of reacting with 4-allenyl arenes to produce vinyl-substituted benzocycles. This approach is tolerant of various functional groups, including ethers, esters, and pyrroles, and can be performed in unpurified solvents at room temperature. nih.gov

Table 2: Substrate Scope in Gold-Catalyzed Indene Synthesis from Ynamides This table is interactive. You can sort and filter the data.

| Ynamide Substituent (Aromatic Ring) | Ynamide Substituent (Nitrogen) | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Me | Oxazolidinone | IPrAuNTf₂ | 81 |

| 4-OMe | Oxazolidinone | IPrAuNTf₂ | 91 |

| 4-F | Oxazolidinone | IPrAuNTf₂ | 72 |

| 4-Cl | Oxazolidinone | IPrAuNTf₂ | 68 |

| 4-Br | Oxazolidinone | IPrAuNTf₂ | 65 |

| H | N-Benzyl | IPrAuNTf₂ | 75 |

Dehydration and Cyclization Protocols from Substituted Benzoate Compounds

While direct cyclization of substituted benzoates is less common, a closely related and effective strategy involves the sequential Knoevenagel condensation and cyclization of ortho-substituted benzaldehydes. nih.govacs.org This method provides access to a wide range of functionalized indenes. The process begins with the condensation of a starting material like 2-(1-phenylvinyl)benzaldehyde with an active methylene (B1212753) compound, such as a malonate or Meldrum's acid. nih.govnih.gov This is followed by an acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to form the indene ring. The choice of reagents and reaction conditions can selectively yield different products, including the intermediate benzylidene malonates, the cyclized indenes, or fully dehydrogenated benzofulvenes. nih.govacs.org For instance, using TiCl₄-pyridine at room temperature can favor the formation of the indene derivative in high yield. nih.govresearchgate.net

Table 3: Knoevenagel Condensation/Cyclization for Indene Synthesis This table is interactive. You can sort and filter the data.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | TiCl₄-pyridine, rt | Indene derivative | 79 |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | Piperidine, AcOH, 80°C, 17h | Indene derivative | 56 |

| 2-(1-phenylvinyl)benzaldehyde | Meldrum's acid | Piperidine, rt | Cyclized indene | 80 |

| 2-(1-phenylvinyl)benzaldehyde | Malononitrile | Sc(OTf)₃, rt (stepwise) | Cyclized indene | 99 |

Acid-Catalyzed Cyclialkylation of Arylpentanols for Dihydro-1H-Indene Derivatives

The acid-catalyzed cyclialkylation of arylpentanols presents a direct method for synthesizing 2,3-dihydro-1H-indene derivatives, which are hydrogenated forms of indenes. This intramolecular Friedel-Crafts-type reaction involves the protonation of the alcohol group, followed by the loss of water to generate a carbocation. The subsequent electrophilic attack of this carbocation on the adjacent aromatic ring closes the five-membered ring. Research has shown that the cyclialkylation of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol under acidic conditions yields a mixture of 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and a rearranged product, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This demonstrates that the presence and position of substituents can influence the reaction pathway and lead to skeletal rearrangements.

A related Brønsted acid-catalyzed method involves the cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.org Using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) under mild conditions, these dienes can be efficiently converted to substituted indenes in good to excellent yields. organic-chemistry.org The mechanism is proposed to proceed through a Markovnikov proton addition to form a stable benzylic carbocation, which then undergoes cationic cyclization and deprotonation. organic-chemistry.org

Table 4: Products from Acid-Catalyzed Cyclialkylation of a Chloro-Substituted Arylpentanol This table is interactive. You can sort and filter the data.

| Starting Material | Acid Catalyst | Product 1 | Product 2 | Product Ratio (1:2) |

|---|---|---|---|---|

| 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol | H₂SO₄ | 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene | trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene | ~1:1 |

Friedländer Synthesis and Related Condensation Reactions for Indene-Related Scaffolds

The Friedländer synthesis is a classic and versatile method for synthesizing quinoline (B57606) rings through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgsynarchive.comorganic-chemistry.org The reaction, which can be catalyzed by either acids or bases, proceeds via an initial aldol (B89426) or Knoevenagel condensation followed by cyclization and dehydration to form the quinoline heterocycle. nih.gov

While the primary products are quinolines, this synthesis is highly relevant to indene chemistry when cyclic ketones, such as 1-indanone derivatives, are used as the methylene component. In such cases, the reaction yields indenoquinoline scaffolds, which are fused polycyclic systems incorporating the indene structure. For example, the condensation of 6-aminopiperonal with various substituted 1-indanones has been shown to produce novel indeno[1,2-b]quinoline derivatives. This application of the Friedländer reaction demonstrates its utility in building complex, indene-related molecular architectures.

Table 5: Friedländer Synthesis of Indenoquinolines This table is interactive. You can sort and filter the data.

| Amine Component | Indanone Component | Product |

|---|---|---|

| 6-Aminopiperonal | 1-Indanone | Indeno[1,2-b]quinoline derivative |

| 6-Aminopiperonal | 5-Methoxy-1-indanone | Methoxy-substituted indenoquinoline |

| 6-Aminopiperonal | 5,6-Dimethoxy-1-indanone | Dimethoxy-substituted indenoquinoline |

| 2-Aminobenzaldehyde | 1-Indanone | Indeno[1,2-b]quinoline |

Palladium-Catalyzed Asymmetric Cyclization Approaches

Palladium catalysis represents a powerful tool for the construction of complex cyclic and heterocyclic structures. In the context of indene synthesis, palladium-catalyzed cyclization reactions offer efficient routes to the core bicyclic system. One notable strategy involves the asymmetric (4 + 2) dipolar cyclization, which has been successfully applied to construct chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com This approach utilizes a palladium catalyst to trap π-allyl-Pd 1,4-dipoles with ketenes generated in situ. oaepublish.com While this specific example leads to more complex spirocyclic systems, the underlying principle of palladium-catalyzed intramolecular cyclization is adaptable for the synthesis of the basic indene framework.

Another relevant palladium-catalyzed transformation is the reaction of allenes with aryl and vinylic halides to produce 1,3-dienes. nih.govorganic-chemistry.org This reaction proceeds via oxidative addition of the halide to a palladium(0) species, followed by coordination and insertion of the allene, ultimately leading to the diene product. organic-chemistry.org Intramolecular variants of such reactions, starting with appropriately substituted precursors, can be envisioned as a pathway to the indene ring system. For instance, an intramolecular palladium-catalyzed C-H alkylation of arenes with unactivated alkyl halides has been shown to be a viable method for creating carbocyclic systems. organic-chemistry.org The development of asymmetric versions of these cyclizations, often employing chiral ligands such as chiral diphosphines, allows for the enantioselective synthesis of substituted indenes. oaepublish.commdpi.com

Introduction and Manipulation of the Chloro Substituent

The introduction of a chlorine atom at a specific position on the indene's aromatic ring requires methods that offer high regioselectivity.

Direct halogenation of an existing indene or indane skeleton is a common strategy. The regioselectivity of electrophilic aromatic substitution on the indene ring system is influenced by the existing substituents. For achieving high regioselectivity, modern halogenation methods are often employed. The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), provides a milder and more selective alternative to harsher reagents. organic-chemistry.org

Research has shown that the choice of solvent can dramatically influence the reactivity and selectivity of NXS reagents. Hexafluoroisopropanol (HFIP) has emerged as a particularly effective solvent for these reactions. organic-chemistry.orgacs.orgacs.org Its strong hydrogen-bond donating ability and mild acidity enhance the electrophilicity of the halogenating agent, enabling efficient and regioselective halogenation of a wide range of arenes and heterocycles under mild conditions, often without the need for an additional catalyst. organic-chemistry.org This methodology can be applied to the selective chlorination of a 2-ethylindene precursor at the C-7 position.

Table 1: Conditions for Regioselective Halogenation of Arenes

| Halogenating Agent | Solvent | Key Features | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity, no catalyst needed. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Rapid bromination of electron-rich arenes. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | Effective for iodination with high yields. | organic-chemistry.org |

An alternative to direct halogenation is to begin the synthesis with a precursor that already contains the chloro substituent in the desired position. This approach circumvents potential issues with regioselectivity in the final steps. For example, 5-chloro-1-indanone (B154136) is a viable starting material. google.com This chloro-substituted indanone can undergo further reactions, such as alkylation or olefination, to introduce the ethyl group and the double bond required to form the final this compound structure.

Another strategy involves the cyclization of a halogenated acyclic precursor. Nickel-catalyzed carboannulation reactions, for example, can construct the indene ring from components like o-bromobenzyl zinc bromide and an appropriate alkyne. organic-chemistry.orgorganic-chemistry.org A similar approach using an o-chlorinated precursor could be employed, where the five-membered ring is formed from a pre-halogenated linear chain, ensuring the chlorine atom is correctly placed from the outset.

Elaboration of the Ethyl Side Chain

The introduction of the ethyl group at the C-2 position of the indene ring can be accomplished through various alkylation and cross-coupling techniques.

Direct C-alkylation of the indene nucleus is a straightforward approach. The methylene group of the five-membered ring is acidic and can be deprotonated with a suitable base to form an indenyl anion, which can then react with an electrophile like ethyl iodide.

More advanced and efficient methods utilize transition metal catalysis. Manganese-catalyzed direct alkylation of indenes using alcohols as alkylating agents has been developed. acs.orgrsc.org This method operates through a borrowing hydrogen or hydrogen autotransfer mechanism and offers a green alternative to traditional methods that use alkyl halides. acs.orgresearchgate.net These reactions can be tuned to achieve either selective monoalkylation or dialkylation under mild conditions. acs.org Iridium catalysts have also been shown to effectively promote the C3-alkylation of indenes with alcohols, achieving excellent regioselectivity and yield. researchgate.net A patented process also describes the alkylation of indene with various alcohols, including 2-ethylhexanol, in the presence of a highly alkaline metal hydroxide (B78521) such as sodium hydroxide or potassium hydroxide. google.com

Table 2: Catalytic Systems for Alkylation of Indenes with Alcohols

| Catalyst System | Alkylating Agent | Base | Key Advantage | Reference |

|---|---|---|---|---|

| Bis-N-Heterocyclic Carbene Manganese | Primary/Secondary Alcohols | - | Selective mono- or dialkylation. | acs.org |

| Mn-NNS complexes | Primary/Secondary Alcohols | t-BuOK | Good to excellent yields with various alcohols. | researchgate.net |

| CCC pincer Ir(III) catalyst | Primary/Secondary Alcohols | - | Excellent regioselectivity for C3-alkylation. | researchgate.net |

While this compound itself is achiral, the stereoselective synthesis of related chiral indane or indene derivatives is a significant area of research. Stereocontrol during the introduction of an alkyl group is crucial when synthesizing chiral molecules. An asymmetric nickel-catalyzed intramolecular reductive Heck reaction, for instance, can produce benzene-fused cyclic compounds, such as indanes, with a quaternary stereocenter in high enantioselectivity. organic-chemistry.org The resulting chiral indane can then be a precursor to a chiral indene derivative.

Stereoselective synthesis can also be achieved through methods that convert prochiral starting materials into chiral products. The reaction of lithium enolates with certain N,O-diacylhydroxylamine derivatives can produce alkylidene phthalides stereoselectively. nih.gov The principles of controlling the geometry of an exocyclic double bond or the stereochemistry of a newly formed chiral center are central to these advanced synthetic methods. For the synthesis of specific stereoisomers of more complex indenes, these stereoselective strategies are indispensable.

Advanced Synthetic Routes to Specific Indene Isomers

The synthesis of multifunctional and specifically substituted indenes often requires complex, multi-step approaches. nih.govnih.gov Research in this area is driven by the importance of indene cores as precursors for metallocene catalysts and as structural motifs in bioactive compounds. nih.govnih.gov General strategies often involve the cyclization of precursors, such as ortho-alkynylstyrenes or the functionalization of pre-existing indanones. acs.orgrsc.org

For a target molecule like this compound, a plausible retrosynthetic analysis would suggest a starting material such as a substituted indanone, which could then be converted to the indene. For instance, a one-pot synthesis of indene from 1-indanone has been investigated using a combination of Cu/SiO2 and HZSM-5 catalysts. rsc.org

Metal-catalyzed reactions offer a powerful tool for constructing the indene skeleton. For example, rhodium-catalyzed reactions of propargylic alcohols with boronic acids can yield trisubstituted allylic alcohols, which are useful synthons for indenes. organic-chemistry.org Another approach involves the FeCl3-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which produces highly functionalized indene derivatives with high regioselectivity. organic-chemistry.org

A metal-free approach using BCl3-mediated cyclization of o-alkynylstyrenes has been developed for the synthesis of boron-functionalized indenes. acs.org This method allows for precise control over the formation of different products by adjusting the reaction conditions. acs.org

Table 1: Overview of General Synthetic Strategies for Substituted Indenes

| Synthetic Approach | Key Reagents/Catalysts | Precursors | Notes |

|---|---|---|---|

| Aldol-type reaction and dehydration | Lithium salt of N,N-disubstituted acetamides, Acid | Substituted indanones | Effective for preparing a variety of indene-based molecular modules. nih.govnih.gov |

| Rhodium-catalyzed reaction | Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, alkynes | Regioselectivity depends on the steric nature of the alkyne substituent. organic-chemistry.org |

| Iron-catalyzed cleavage and cyclization | FeCl3 | N-benzylic sulfonamides, internal alkynes | Yields highly functionalized indenes with high regioselectivity. organic-chemistry.org |

| Metal-free BCl3-mediated cyclization | BCl3, pinacol, NEt3 | o-alkynylstyrenes | Allows for the synthesis of diverse borylated indenes. acs.org |

The development of methods to access chiral indene skeletons is of significant interest due to the importance of chirality in drug discovery and materials science. chemistryviews.org Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a range of enantioselective transformations. mdpi.com The chiral skeleton of the CPA plays a crucial role in determining the enantioselectivity of the reaction. mdpi.com

While no specific methods for the chiral synthesis of this compound have been reported, general strategies for asymmetric synthesis of substituted indenes could be applicable. For instance, the design and synthesis of novel chiral 2,3-dihydro-1H-indene derivatives have been explored for their potential as melatonergic ligands. researchgate.net

The concept of atropisomerism, a type of chirality arising from restricted rotation around a single bond, is another important consideration in the synthesis of complex molecules and has been highlighted as an often-overlooked source of chirality. chemistryviews.org

Table 2: Considerations for Asymmetric Synthesis of Indene Derivatives

| Approach | Key Concepts | Potential Application |

|---|---|---|

| Chiral Phosphoric Acid (CPA) Catalysis | The chiral skeleton of the CPA influences the stability of transition states and the enantioselectivity of the reaction. mdpi.com | Asymmetric transfer hydrogenation of a suitable precursor to a chiral indane, which could then be converted to the chiral indene. |

| Synthesis of Chiral Dihydro-1H-indene Derivatives | Design and synthesis of novel chiral indene-based ligands. researchgate.net | Could provide a basis for developing enantioselective routes to specific indene targets. |

Controlling positional isomerism is a key challenge in the synthesis of multiply substituted aromatic compounds, including indenes. The substitution pattern on the indene ring significantly influences its chemical and physical properties.

Several synthetic strategies offer a degree of control over the position of substituents. The rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, for example, shows regioselectivity that is dependent on the steric nature of the substituent on the alkyne. organic-chemistry.org Similarly, the FeCl3-catalyzed reaction of N-benzylic sulfonamides with internal alkynes affords indene derivatives with extremely high regioselectivity. organic-chemistry.org

For a target like this compound, the synthetic route would need to be carefully designed to ensure the correct placement of the chloro and ethyl groups. This would likely involve starting with a precursor that already contains the desired substitution pattern or utilizing a cyclization strategy that directs the formation of the desired isomer. For instance, the synthesis of various boron-functionalized indenes bearing substituents in different positions on the benzene (B151609) ring has been achieved, demonstrating the feasibility of controlling positional isomerism through careful selection of starting materials and reaction conditions. acs.org

Table 3: Methods for Controlling Positional Isomerism in Indene Synthesis

| Method | Key Factor Influencing Regioselectivity | Example Reaction |

|---|---|---|

| Rhodium-Catalyzed Cyclization | Steric nature of the alkyne substituent. organic-chemistry.org | Reaction of 2-(chloromethyl)phenylboronic acid with alkynes. organic-chemistry.org |

| Iron-Catalyzed Cyclization | Nature of the starting N-benzylic sulfonamides and internal alkynes. organic-chemistry.org | FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds. organic-chemistry.org |

Reactivity Profiles and Mechanistic Investigations of 7 Chloro 2 Ethyl 1h Indene Analogues

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds via a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com

In substituted benzenes, the existing substituents significantly affect both the rate of reaction and the position of the incoming electrophile. wikipedia.org Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

For 7-Chloro-2-ethyl-1H-indene, the aromatic portion is a substituted benzene (B151609) ring. The key influences are:

The Fused Five-Membered Ring: This can be considered an alkyl substituent, which is generally activating and directs incoming electrophiles to the ortho and para positions.

The 7-Chloro Group: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate for ortho and para attack. libretexts.org

The combination of these effects dictates the regioselectivity of substitution on the indene core. The positions available for substitution on the benzene ring are C4, C5, and C6. The directing effects of the existing substituents on this compound would predict the following outcomes for a new electrophile (E+):

| Position | Influence of Alkyl Ring (Positions ortho/para to fusion) | Influence of 7-Chloro Group (Positions ortho/para to Cl) | Combined Effect |

| C4 | Para | Meta | Moderately favored |

| C5 | Meta | Para | Disfavored (meta to alkyl) but favored (para to chloro) |

| C6 | Ortho | Ortho | Strongly favored |

Therefore, electrophilic aromatic substitution on this compound is expected to occur preferentially at the C6 position, driven by the converging ortho-directing effects of both the fused ring and the chloro substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

Reactions Involving the Double Bond of the Indene System

The double bond in the five-membered ring of the indene system is reactive towards various addition reactions, similar to other alkenes.

Hydrogenation and Reduction Pathways

The double bond of indene and its analogues can be readily reduced to the corresponding indane derivative through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst. youtube.com

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C) youtube.com

Platinum oxide (PtO₂)

Rhodium, Iridium, and other Group IX metals rsc.orgrsc.org

The hydrogenation process generally occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com For this compound, catalytic hydrogenation would yield 7-chloro-2-ethylindane. The reaction saturates the double bond in the five-membered ring without typically affecting the aromatic benzene ring under standard conditions.

Cycloaddition Reactions and Related Pericyclic Processes

The double bond of the indene system can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov In these reactions, the indene reacts with a conjugated diene to form a new six-membered ring. The reactivity of the indene double bond can be influenced by substituents. In the case of this compound, the 2-ethyl group may sterically hinder the approach of the diene.

Indene derivatives can also undergo [2+2] cycloaddition reactions with suitable partners to form four-membered rings. acs.org Furthermore, they can participate in [3+2] cycloadditions with 1,3-dipoles like azomethine imines or nitrile oxides to construct five-membered heterocyclic rings. caltech.edu The specific conditions and outcomes of these reactions are highly dependent on the nature of the reactants and catalysts used. acs.orgnih.gov

Reactivity of the Allylic/Benzylic Protons at the 1-Position

The protons on the C1 carbon of the indene skeleton are both allylic (adjacent to the C2=C3 double bond) and benzylic (adjacent to the aromatic ring). This dual activation makes them particularly reactive.

Deprotonation and Anion Chemistry

The protons at the C1 position are weakly acidic and can be removed by a strong base to form the corresponding indenyl anion. wikipedia.org This acidity is a result of the high stability of the conjugate base. The indenyl anion is a planar, cyclic, conjugated system with 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2).

The stability of this aromatic anion makes the deprotonation of indene derivatives a favorable process. quora.com The resulting indenyl anion is a potent nucleophile and is widely used in organometallic chemistry as a ligand, analogous to the cyclopentadienyl anion. It can react with various electrophiles at the C1 position, providing a route to 1-substituted indene derivatives. rsc.org

C−H Activation Processes

Direct functionalization of the allylic C-H bonds at the 1-position represents a modern and atom-economical approach to synthesizing substituted indenes. researchgate.net This transformation can be achieved using transition metal catalysis, often employing catalysts based on palladium, rhodium, or iridium. rsc.orgresearchgate.net

These reactions proceed through the formation of a metal π-allyl intermediate. rsc.org The catalyst coordinates to the double bond of the indene, facilitating the cleavage of a C-H bond at the C1 position. The resulting intermediate can then react with a variety of nucleophiles or other reagents to form a new bond at the allylic position. researchgate.netnih.gov This methodology avoids the need for pre-functionalization (e.g., deprotonation) and offers a direct route to complex indene structures. researchgate.net

Mechanistic Studies of Rearrangement Reactions

The indene framework, a constituent of numerous natural products and pharmacologically active molecules, is susceptible to a variety of rearrangement reactions, driven by thermal or photochemical stimuli. Mechanistic investigations into these transformations provide valuable insights into the dynamic nature of the indene core and the influence of substituents on its reactivity. While specific studies on this compound are not extensively documented, a comprehensive understanding can be extrapolated from analogous substituted indene systems.

One of the most pertinent classes of rearrangements applicable to the indene scaffold is the sigmatropic rearrangement. Specifically, thermal wikipedia.orglibretexts.org-sigmatropic shifts of alkyl and hydrogen groups are well-documented in substituted indenes. In the context of this compound, a thermal wikipedia.orglibretexts.org-hydrogen shift would be a plausible transformation. This concerted, pericyclic reaction involves the migration of a hydrogen atom from the C1 position to the C5 position of the indene ring, proceeding through a six-electron, Hückel-type transition state. The equilibrium between the resulting isomers would be dictated by their relative thermodynamic stabilities.

Furthermore, the presence of substituents can significantly influence the course of these rearrangements. For instance, the thermolysis of certain substituted indenes has been shown to induce wikipedia.orglibretexts.org-sigmatropic phenyl and hydrogen migrations. While the 2-ethyl group in the target molecule is not a phenyl group, its electronic and steric presence would undoubtedly affect the energetics of any potential rearrangement.

Photochemical rearrangements of indenes also offer a rich area of mechanistic exploration. Irradiation of substituted indenes can lead to complex skeletal reorganizations. For example, studies on ethyl-methyl-indenylcyclopropenes have revealed that direct irradiation can lead to cleavage-recombination processes and the formation of benzosemibullvalenes through intramolecular vinyl carbene addition. While not a direct analogue, these findings highlight the potential for photoinduced intramolecular cycloadditions and rearrangements in the this compound system. The chloro and ethyl substituents would be expected to influence the absorption characteristics and the subsequent photochemical pathways of the molecule.

A general mechanism for a thermal wikipedia.orglibretexts.org-hydrogen shift in a substituted 1H-indene is depicted below:

It is important to note that the specific reaction conditions, such as temperature and solvent, as well as the electronic nature of the substituents on the aromatic ring, would play a crucial role in determining the feasibility and outcome of these rearrangement reactions.

Functional Group Transformations on the Ethyl Side Chain and Chloro Substituent

The synthetic utility of this compound is further expanded by the potential for selective transformations of its functional groups: the ethyl side chain at the C2 position and the chloro substituent at the C7 position.

Modifications of the Ethyl Group

One common transformation of alkyl groups on aromatic rings is benzylic halogenation . Under radical conditions, typically initiated by light or a radical initiator such as N-bromosuccinimide (NBS), the benzylic protons of the ethyl group (the CH2 group) are susceptible to halogenation. This would yield a 2-(1-haloethyl)-7-chloro-1H-indene, a versatile intermediate for further nucleophilic substitution reactions.

Another potential modification is oxidation . Depending on the oxidizing agent and reaction conditions, the ethyl group could be oxidized to various functional groups. For instance, strong oxidizing agents like potassium permanganate or chromic acid could potentially cleave the ethyl group to a carboxylic acid at the C2 position, although this might also affect the indene double bond. Milder, more selective oxidation methods could potentially yield a ketone (2-acetyl-7-chloro-1H-indene) or a secondary alcohol (2-(1-hydroxyethyl)-7-chloro-1H-indene).

The following table summarizes potential transformations of the ethyl group:

| Reaction Type | Reagents | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-(1-Bromoethyl)-7-chloro-1H-indene |

| Oxidation (mild) | e.g., PCC, PDC | 2-Acetyl-7-chloro-1H-indene |

| Oxidation (strong) | e.g., KMnO4, heat | 7-Chloro-1H-indene-2-carboxylic acid |

It is important to consider that the reactivity of the ethyl group is intrinsically linked to the stability of the potential intermediates. For instance, the formation of a benzylic radical or carbocation during halogenation or other reactions would be stabilized by the adjacent indene ring system.

Substitution Reactions of the Aryl Chloride

The chlorine atom at the 7-position of the indene ring is an aryl chloride, and its reactivity is characteristic of such compounds. Nucleophilic aromatic substitution (SNA) is a primary pathway for the transformation of this functional group.

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. For a nucleophile to attack the carbon bearing the chlorine, the ring must be rendered sufficiently electron-deficient. In the case of this compound, the indene ring itself possesses some electron-withdrawing character, which might facilitate nucleophilic attack, albeit likely requiring forcing conditions (high temperature and pressure) with strong nucleophiles such as alkoxides, amides, or thiolates. The presence of additional electron-withdrawing groups on the aromatic ring would significantly enhance the rate of SNAr reactions.

A prominent and versatile method for the functionalization of aryl chlorides is through palladium-catalyzed cross-coupling reactions . These reactions have revolutionized the synthesis of complex organic molecules and offer a milder alternative to traditional nucleophilic aromatic substitution. Several palladium-catalyzed cross-coupling reactions could be envisaged for this compound:

Suzuki Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, heteroaryl, or vinyl group.

Heck Coupling: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the 7-position.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base would result in the formation of a new carbon-nitrogen bond, yielding a 7-amino-2-ethyl-1H-indene derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would install an alkynyl group at the 7-position.

The following table provides a summary of potential palladium-catalyzed cross-coupling reactions for the aryl chloride:

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki | R-B(OH)₂ | Pd(0) catalyst, base | 7-R-2-ethyl-1H-indene |

| Heck | Alkene | Pd(0) catalyst, base | 7-Vinyl-2-ethyl-1H-indene |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, strong base | 7-(R₂N)-2-ethyl-1H-indene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | 7-Alkynyl-2-ethyl-1H-indene |

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition of the aryl chloride to the palladium center, which is typically the rate-determining step.

Advanced Spectroscopic Characterization Methodologies in Indene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 7-Chloro-2-ethyl-1H-indene is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by shielding and deshielding effects from nearby functional groups.

The aromatic region is expected to show complex splitting patterns for the protons on the chlorinated benzene (B151609) ring. The chlorine atom at the C7 position will exert an electron-withdrawing effect, influencing the chemical shifts of the adjacent aromatic protons. Protons H4, H5, and H6 will likely appear as multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm.

The protons of the five-membered ring and the ethyl substituent will have characteristic signals. The allylic protons on C1 are expected to resonate around δ 3.3-3.5 ppm as a singlet, though some coupling to the vinylic proton might be observed. The vinylic proton at C3 will likely appear as a singlet or a narrow triplet around δ 6.5-7.0 ppm.

The ethyl group at the C2 position will give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being closer to the indene (B144670) ring system, will be more deshielded and are predicted to appear around δ 2.4-2.7 ppm. The terminal methyl protons are expected to resonate further upfield, around δ 1.1-1.3 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-Ar | 7.0 - 7.5 | m | 3H |

| H3 | 6.5 - 7.0 | s or nt | 1H |

| H1 | 3.3 - 3.5 | s | 2H |

| -CH₂- (ethyl) | 2.4 - 2.7 | q | 2H |

| -CH₃ (ethyl) | 1.1 - 1.3 | t | 3H |

Note: nt = narrow triplet, m = multiplet, s = singlet, q = quartet, t = triplet. These are predicted values and may vary in experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The aromatic carbons are expected to resonate in the δ 120-150 ppm range. The carbon atom bearing the chlorine (C7) will be significantly influenced, and its chemical shift will be diagnostic. The quaternary carbons of the fused ring system (C3a and C7a) will also have characteristic shifts in this region.

The sp² hybridized carbons of the five-membered ring (C2 and C3) will appear in the downfield region, with C2 being more downfield due to the ethyl substitution. The sp³ hybridized C1 carbon will be found further upfield, typically in the δ 30-40 ppm range.

The carbons of the ethyl group will have signals in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) is expected around δ 20-30 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing at approximately δ 10-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Ar (quaternary) | 140 - 150 |

| C-Ar (CH) | 120 - 135 |

| C2 | 145 - 155 |

| C3 | 130 - 140 |

| C1 | 30 - 40 |

| -CH₂- (ethyl) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Note: These are predicted values and may vary in experimental conditions.

For an unambiguous assignment of all proton and carbon signals, advanced NMR techniques are indispensable.

Variable Temperature (VT) NMR : While this compound is not expected to exhibit significant dynamic processes at room temperature, VT NMR could be employed to study potential conformational changes or restricted bond rotations if they were to occur at lower temperatures. ox.ac.ukblogspot.comoxinst.comuwo.caumich.edu By acquiring spectra at different temperatures, one can observe changes in chemical shifts or the coalescence of signals, providing thermodynamic and kinetic information about any dynamic equilibria. ox.ac.ukblogspot.comoxinst.comuwo.caumich.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure and bonding.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methylene groups will be observed just below 3000 cm⁻¹.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the aromatic and the indene rings will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-Cl Stretching : The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bending : In-plane and out-of-plane C-H bending vibrations will be present in the 1000-1450 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=C Stretch (Aromatic/Alkene) | 1450 - 1650 | Medium-Strong |

| C-H Bend (Aliphatic) | 1370 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations : The symmetric "breathing" modes of the aromatic ring are often strong in the Raman spectrum and are expected in the 990-1010 cm⁻¹ region.

C=C Stretching : The C=C stretching vibrations will also be visible in the Raman spectrum, often with different relative intensities compared to the FT-IR spectrum.

C-Cl Stretching : The C-Cl stretch is also Raman active and would appear in the 600-800 cm⁻¹ range.

Aliphatic C-H Vibrations : The C-H stretching and bending modes of the ethyl group will also be present.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, aiding in the definitive structural confirmation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and probing the fragmentation pathways of this compound, offering profound insights into its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. For this compound, with a chemical formula of C₁₁H₁₁Cl, HRMS provides a highly accurate mass measurement, distinguishing it from other molecules with the same nominal mass. The monoisotopic mass is calculated to be approximately 178.0549 atomic mass units. echemi.comepa.gov This precision is crucial for confirming the molecular formula and ensuring the identity of the synthesized or isolated compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for analyzing the fragmentation patterns of volatile compounds. When this compound is subjected to a high-energy electron beam, it forms a molecular ion (M⁺) that can undergo various fragmentation processes. The resulting mass spectrum would exhibit a characteristic pattern of peaks, each corresponding to a specific fragment.

Based on the structure, expected fragmentation pathways could include:

Loss of the ethyl group (-CH₂CH₃): This would result in a significant peak at m/z corresponding to the indene core minus the ethyl substituent.

Loss of a chlorine atom (-Cl): Cleavage of the carbon-chlorine bond would generate a distinct fragment ion.

Retro-Diels-Alder reactions: The indene ring system might undergo characteristic rearrangements and cleavages, providing further structural information.

Analysis of these fragmentation patterns is essential for confirming the connectivity of the atoms within the molecule.

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Techniques

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques often employed for less volatile or thermally fragile molecules. While this compound is likely amenable to EI-MS, these methods offer alternative approaches. ESI-MS, in particular, is known for producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is useful for confirming the molecular weight. The choice between these techniques would depend on the specific experimental conditions and the compound's properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, a suitable single crystal of the compound would first need to be grown.

If a crystal structure were determined, it would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation of the ethyl group: The orientation of the ethyl substituent relative to the indene ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any potential π-stacking or halogen bonding interactions.

This data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The indene core of this compound contains a conjugated π-system, which is expected to absorb light in the UV region of the electromagnetic spectrum. The resulting UV-Vis spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λₘₐₓ) corresponding to specific electronic transitions (e.g., π → π*). The positions and intensities of these bands are influenced by the substituents on the indene ring, namely the chloro and ethyl groups. This technique provides key information about the electronic structure and conjugation within the molecule.

Research on Derivatives and Analogues of 7 Chloro 2 Ethyl 1h Indene

Exploration of Positional Isomers and Substituent Effects on Reactivity

The reactivity of the indene (B144670) core is significantly influenced by the nature and position of its substituents. In 7-Chloro-2-ethyl-1H-indene, the chloro group at the C-7 position and the ethyl group at the C-2 position exert distinct electronic and steric effects.

Chloro Group (Electron-Withdrawing): As an electron-withdrawing group on the benzene (B151609) ring, the chlorine atom deactivates the aromatic system towards electrophilic substitution. Its position at C-7 influences the regioselectivity of reactions involving the benzene ring.

Ethyl Group (Electron-Donating): The ethyl group at the C-2 position is an electron-donating group, which influences the reactivity of the five-membered ring. It can affect the acidity of the C-1 protons and the susceptibility of the double bond to addition reactions.

Synthesis and Study of Indanone Analogues

Indanones are ketones derived from indane and are crucial intermediates in the synthesis of various biologically active molecules. beilstein-journals.org The synthesis of indanone analogues related to this compound can be achieved through several established methods, most notably the intramolecular Friedel-Crafts reaction. nih.gov This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride. nih.govresearchgate.net

For a chloro-substituted indanone, a common starting material would be a chlorophenylpropanoic acid. For example, 3-(3-chlorophenyl)propanoic acid can be cyclized to yield 5-chloro-1-indanone (B154136). researchgate.net The synthesis of 4-chloro-1-indanone (B82819) has been investigated starting from 2-chlorobenzaldehyde (B119727) in a multi-step process. researchgate.net These methods can be adapted to produce a variety of substituted indanones. The presence of substituents on the starting materials guides the regioselectivity of the cyclization and results in the desired indanone isomer.

Below is a table summarizing common synthetic routes to 1-indanones.

| Starting Material | Key Reagents/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Arylpropanoic Acids | Polyphosphoric acid (PPA), H₂SO₄ | Intramolecular Friedel-Crafts Acylation | 1-Indanones | beilstein-journals.org |

| 3-Arylpropanoic Acid Chlorides | AlCl₃, ZnBr₂, Nafion®-H | Intramolecular Friedel-Crafts Acylation | 1-Indanones | nih.gov |

| Benzoic Acids | Thionyl chloride, Ethylene, AlCl₃ | Friedel-Crafts Alkylation | 1-Indanones | beilstein-journals.org |

| o-Alkynyl Substituted Diaryl Methanes | FeCl₃/Ph₂Se₂ | Electrophilic Cyclization | Substituted Indenes | researchgate.net |

| Acetylenic Malonates and Ketones | I₂, ICl, or NIS | Electrophilic Cyclization | Iodinated Indene Derivatives | nih.gov |

Indene Amino Acid Derivatives

Aminoindene derivatives are recognized as important structural motifs in numerous natural products and pharmaceutical compounds. rsc.org The synthesis of indene amino acid derivatives involves incorporating an amino acid moiety onto the indene scaffold. An efficient method for preparing 1-aminoindenes is through the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. rsc.orgrsc.org This reaction, often catalyzed by a chiral Brønsted acid like N-triflyl phosphoramide (B1221513), produces chiral 1-aminoindenes in good yields and with high enantioselectivity. rsc.orgrsc.org These chiral aminoindenes are valuable intermediates for synthesizing more complex molecules. rsc.org

Further research has focused on designing and synthesizing novel indene amino acid derivatives as potential inhibitors of enzymes such as succinate (B1194679) dehydrogenase. researchgate.net These studies highlight the potential of combining the indene core with amino acid fragments to create molecules with specific biological activities.

Chiral Indene Derivatives

The introduction of chirality into the indene framework is of significant interest for applications in asymmetric catalysis and medicinal chemistry. A key feature of some substituted indenes, particularly 1,3-disubstituted derivatives, is the potential for axial chirality, similar to allenes. researchgate.net The synthesis of chiral indene derivatives can be achieved through various enantioselective methods.

One prominent approach is the use of asymmetric catalysis. For example, chiral N-triflyl phosphoramide has been used to catalyze the intramolecular cyclization of 2-alkenylbenzaldimines, yielding chiral 1-aminoindenes with high enantiomeric excess. rsc.org Another strategy involves transition metal-catalyzed reactions, where chiral ligands are employed to control the stereochemistry of the product. nih.gov The development of efficient asymmetric methodologies for constructing optically pure indene derivatives is a dynamic area of research, aiming to expand their application as chiral ligands or building blocks in synthesis. nih.govrsc.org

Indole (B1671886) Derivatives as Related Heterocyclic Systems

Indole derivatives are a class of heterocyclic compounds that are structurally related to indenes. Both structures feature a benzene ring fused to a five-membered ring. However, in indoles, the five-membered ring contains a nitrogen atom, making it a heterocycle, whereas in indene it is a carbocycle. This structural similarity makes them interesting subjects for comparative studies.

Indoles are ubiquitous in bioactive natural and synthetic compounds. nih.gov The synthesis of indole-containing compounds is a major focus of organic chemistry due to their role as intermediates for antimicrobial and antiviral agents. nih.gov Synthetic strategies often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene ring. One such method is an SNAr/intramolecular cyclization cascade sequence, where an ortho-acetylenic substrate is activated for nucleophilic aromatic substitution, followed by a 5-endo-dig cyclization to form the indole ring. rsc.org The vast chemical diversity and biological significance of indole derivatives make them a crucial area of research in medicinal chemistry. nih.govresearchgate.net

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and biological function. For indene derivatives, these studies involve systematically modifying the scaffold and observing the resulting changes in properties.

For instance, studies on 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been conducted to develop potential therapeutics. nih.gov By synthesizing a series of these compounds with different substituents, researchers investigated their inhibitory effects on inflammatory pathways. nih.gov Similarly, SAR studies of dimethindene (B1670660) analogues, which are 2,3-disubstituted indenes, have led to the identification of new selective muscarinic receptor antagonists. researchgate.net

In another example, a series of cis- and trans-fused hexahydroindeno[2,1-c]pyridines were prepared and evaluated for their affinity for serotonin (B10506) receptor subtypes. nih.gov These studies demonstrated that the stereochemistry of the ring fusion (cis vs. trans) and the nature of the substituent on the nitrogen atom had a dramatic impact on binding affinity and selectivity. nih.gov Such research is crucial for the rational design of new molecules with desired chemical or pharmacological profiles.

| Indene Analogue Class | Structural Modification | Observed Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| 2-Benzylidene-2,3-dihydro-1H-inden-1-ones | Variation of substituents on the benzylidene and indanone moieties | Potent inhibitory effects on TNF-α-induced monocyte adhesion to colon epithelial cells | nih.gov |

| Dimethindene Derivatives (2,3-disubstituted indenes) | Systematic structural modifications | Identification of new M₂-selective muscarinic receptor antagonists | researchgate.net |

| Hexahydroindeno[2,1-c]pyridines | Change from cis- to trans-fused ring system | Significant increase in affinity and selectivity for the 5-HT₁A serotonin receptor site | nih.gov |

Advanced Applications in Organic Synthesis and Materials Science Research

7-Chloro-2-ethyl-1H-indene as a Building Block in Complex Molecule Synthesis

Role in Catalysis Research

Indenyl ligands, derived from indene (B144670), play a significant role in the field of organometallic catalysis, most notably in the structure of metallocene catalysts used for olefin polymerization. The substituents on the indenyl ring can profoundly influence the catalyst's activity, selectivity, and stability.

The "indenyl effect," which describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl analogs, is a well-established principle in organometallic chemistry. This effect is attributed to the ability of the indenyl ligand to undergo haptotropic shifts, facilitating ligand substitution and other elementary steps in a catalytic cycle. While numerous studies have investigated the impact of various substitution patterns on the indenyl ligand to fine-tune the properties of the resulting metal complexes, there is no specific literature available that details the synthesis and characterization of organometallic complexes featuring the 7-chloro-2-ethyl-1H-indenyl ligand.

Indene derivatives can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are powerful tools for the formation of carbon-carbon bonds. The chloro- and ethyl-substituents on the this compound molecule could theoretically be exploited or could influence the reactivity of the indene core in such reactions. However, specific studies detailing the use of this compound as a substrate or ligand in named cross-coupling reactions are not present in the surveyed literature.

Precursor in Materials Science Research

The electronic and optical properties of the indene scaffold make it an attractive component for the development of novel organic materials.

The chromophoric properties of extended π-systems form the basis of many organic dyes and colorants. While the indene ring itself is not intensely colored, its incorporation into larger conjugated systems can lead to the development of new colorants. The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound. There is no available research that describes the use of this compound or its derivatives in the synthesis of novel dyes or pigments.

In the field of organic photovoltaics (OPVs), significant research has been dedicated to the design and synthesis of novel electron-donating and electron-accepting materials. Indene-based structures have been incorporated into non-fullerene acceptors (NFAs), which have shown great promise in boosting the power conversion efficiencies of organic solar cells. The specific substitution pattern of this compound could potentially be leveraged to tune the electronic properties of such materials. However, a review of the literature on organic photovoltaic materials did not reveal any instances of this compound being used as a precursor or a component in the synthesis of materials for OPV applications.

Contribution to Fundamental Research in Aromatic and Alicyclic Chemistry

The unique fused-ring structure of this compound, featuring both an aromatic benzene (B151609) ring and an alicyclic cyclopentene (B43876) ring, makes it a valuable substrate for fundamental research in organic chemistry. This compound serves as a model system for exploring the intricate interplay between aromaticity, ring strain, and the electronic effects of substituents.

Investigations into Aromaticity and Tautomerism:

The indene core itself is a subject of interest in studies of aromaticity. While the benzene moiety is clearly aromatic, the five-membered ring can exhibit varying degrees of anti-aromatic or non-aromatic character depending on its substitution and hybridization. The equilibrium between the 1H-indene and the less stable 3H-indene (isoindene) tautomers provides a basis for studying prototropic shifts and the factors that influence tautomeric equilibria. The substituents on this compound can subtly influence this equilibrium, offering insights into the electronic demands of the system.

Studies on Electrophilic and Nucleophilic Reactions:

The reactivity of the indene system is a rich area for fundamental research. The benzene ring typically undergoes electrophilic aromatic substitution, while the double bond in the five-membered ring is susceptible to electrophilic addition. The presence of the chlorine atom, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, making these reactions a subject of mechanistic studies to understand substituent effects. Conversely, the alicyclic part of the molecule can be targeted by various reagents, allowing for the study of the regioselectivity and stereoselectivity of reactions on a constrained cyclic system.

A Model for Studying Reaction Mechanisms:

Due to its defined structure, this compound and its derivatives can be employed to study various reaction mechanisms. For instance, its use in transition metal-catalyzed cross-coupling reactions can help elucidate the influence of the indene ligand on the catalytic cycle. The steric hindrance provided by the ethyl group at the 2-position and the electronic effect of the chloro group at the 7-position can be systematically varied to probe their impact on reaction rates and selectivities.

Below is a data table summarizing the structural features of this compound relevant to its role in fundamental research:

| Structural Feature | Relevance to Fundamental Research |

| Fused Aromatic-Alicyclic Ring System | Model for studying the interplay between aromatic and non-aromatic portions of a molecule. |

| 1H-Indene Tautomer | Platform for investigating tautomerism and prototropic shifts. |

| Chlorine Substituent (7-position) | Allows for the study of electron-withdrawing effects on electrophilic aromatic substitution and overall reactivity. |

| Ethyl Substituent (2-position) | Provides a means to investigate steric effects on the reactivity of the alicyclic ring and on metal coordination. |

Probing Electronic and Spectroscopic Properties:

The electronic properties of substituted indenes are of fundamental interest. The chloro and ethyl groups in this compound modify the electron density distribution within the π-system of the indene core. Spectroscopic techniques such as NMR and UV-Vis spectroscopy can be used to probe these changes. Theoretical and computational studies on such molecules help in correlating experimental observations with calculated electronic structures, thus contributing to a deeper understanding of structure-property relationships in conjugated systems.

In essence, while not a widely studied compound in its own right, the structural motifs present in this compound make it and its analogs valuable tools for organic chemists to explore and understand the fundamental principles that govern the behavior of aromatic and alicyclic compounds.

Future Research Directions and Unexplored Avenues for 7 Chloro 2 Ethyl 1h Indene

Development of Green Chemistry Protocols for Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 7-Chloro-2-ethyl-1H-indene, future research will likely focus on developing green chemistry protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic routes for substituted indenes often rely on traditional methods that may involve harsh reaction conditions or the use of toxic catalysts.

Future investigations could explore:

Catalytic Systems: Employing earth-abundant and non-toxic metal catalysts, such as iron or copper, to replace precious metal catalysts like palladium or rhodium.

Alternative Solvents: Shifting from volatile organic compounds (VOCs) to greener alternatives like water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption compared to conventional heating.

A hypothetical green synthesis protocol for this compound is presented in the table below, comparing it with a traditional approach.

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Proposed) |

| Catalyst | Palladium-based catalyst | Iron-based catalyst |

| Solvent | Toluene | Water or Ethanol |

| Reaction Conditions | High temperature, long reaction time | Microwave-assisted, shorter reaction time |

| Byproducts | Significant organometallic waste | Minimal and less hazardous byproducts |

Advanced Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For this compound, detailed mechanistic studies of its formation and subsequent reactions are currently lacking. Future research should aim to elucidate the intricate steps involved in its synthesis and reactivity.

Key areas for investigation include:

Kinetic Studies: Determining the rate laws and activation parameters for key synthetic steps to identify rate-determining steps and optimize reaction conditions.

In-situ Spectroscopic Analysis: Utilizing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time and identify transient intermediates.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the feasibility of different mechanisms.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for the in-silico design of novel molecules with specific, desired properties. By modifying the structure of this compound, it is possible to tailor its electronic and steric properties for specific applications.

Future computational studies could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indene (B144670) core and calculating their effect on properties such as reactivity, stability, and potential biological activity.

Catalyst Design: Designing derivatives of this compound that can act as highly efficient and selective ligands for various catalytic transformations. This involves modeling the interaction of the indene derivative with a metal center and the substrates.

Materials Science Applications: Predicting the electronic and optical properties of polymers or other materials incorporating this compound derivatives to identify candidates for applications in organic electronics or photonics.

The following table illustrates a hypothetical computational design workflow for a novel catalyst based on this compound.

| Step | Description | Computational Tool |

| 1. Baseline Calculation | Calculate the electronic and steric properties of this compound. | Density Functional Theory (DFT) |

| 2. In-silico Modification | Systematically replace the chloro and ethyl groups with other functional groups. | Molecular modeling software |

| 3. Property Prediction | Calculate the properties of the new derivatives (e.g., binding affinity to a metal). | DFT, Molecular Dynamics (MD) |

| 4. Candidate Selection | Identify the most promising derivatives for experimental synthesis and testing. | Data analysis and visualization tools |

Exploration of New Catalytic Applications

The mention of this compound as a potential catalyst ligand suggests a promising area for future research. biddlesawyer.com The indene scaffold is a well-known platform for the development of ligands for transition metal catalysis. The specific substituents on this compound could impart unique electronic and steric properties to a metal center, leading to novel catalytic activities.

Potential catalytic applications to be explored include:

Asymmetric Catalysis: Developing chiral derivatives of this compound to serve as ligands in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Polymerization Catalysis: Investigating the use of metal complexes of this compound as catalysts for olefin polymerization, potentially leading to polymers with novel properties.

Cross-Coupling Reactions: Employing palladium or nickel complexes of this indene derivative as catalysts in Suzuki, Heck, or Sonogashira cross-coupling reactions, which are fundamental transformations in organic synthesis.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The field of chemical synthesis is continuously evolving with the advent of new technologies. Integrating these emerging technologies with the study of this compound could accelerate discovery and development.

Future research could leverage:

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and process control.

High-Throughput Screening: Employing automated systems to rapidly synthesize and screen libraries of this compound derivatives for desired catalytic or biological activities.